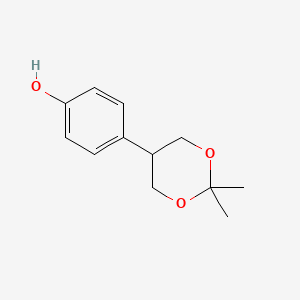
1-(2-Chloroethyl)-4-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-4-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloroethyl group and a hydroxyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the piperidine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloroethyl group can be reduced to form an ethyl group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Chloroethyl)-4-methylpiperidin-4-one.
Reduction: Formation of 1-(2-Ethyl)-4-methylpiperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-4-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-4-methylpiperidin-4-ol involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)piperidine: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
1-(2-Chloroethyl)azepane: Contains a larger ring structure, leading to variations in reactivity and applications.
Tris(2-chloroethyl) phosphate: A related compound used as a flame retardant, with different functional groups and applications.
Uniqueness
1-(2-Chloroethyl)-4-methylpiperidin-4-ol is unique due to the presence of both a chloroethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H16ClNO/c1-8(11)2-5-10(6-3-8)7-4-9/h11H,2-7H2,1H3 |
Clave InChI |
GPDNTZMFIHXNPG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)CCCl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-7-(3,5-dimethylisoxazol-4-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B8284914.png)





![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8284946.png)


![5-ethynyl-1-methyl-3-pyrrolidin-1-yl-1H-[1,2,4]triazole](/img/structure/B8284990.png)



![8-Benzyl-2,3,8-triaza-spiro[4.5]dec-2-ene](/img/structure/B8285017.png)
